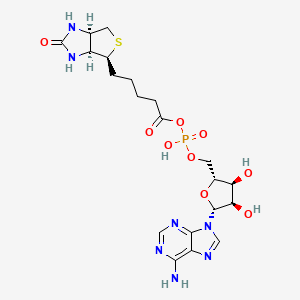

Biotinyl-5'-AMP

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28N7O9PS |

|---|---|

Molecular Weight |

573.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |

InChI Key |

UTQCSTJVMLODHM-RHCAYAJFSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Biotinyl-5'-AMP in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-5'-adenosine monophosphate (Biotinyl-5'-AMP) is a pivotal, high-energy intermediate in the metabolic pathway of biotin (B1667282), a crucial water-soluble B vitamin. This technical guide provides an in-depth exploration of the synthesis, function, and significance of this compound. It details the enzymatic reactions catalyzed by biotin protein ligases (BPLs), such as Escherichia coli BirA, and human holocarboxylase synthetase (HCS), which are responsible for its formation and subsequent utilization in the biotinylation of key metabolic enzymes. This guide summarizes available quantitative data, outlines detailed experimental protocols for studying biotinylation, and presents visual representations of the core metabolic pathways and experimental workflows.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] The covalent attachment of biotin to these apocarboxylases is a post-translational modification that is essential for their function. This process is not spontaneous; it requires the activation of biotin into a high-energy intermediate, this compound.[3][4]

This guide focuses on the central role of this compound as this activated biotin donor. We will delve into the enzymatic machinery that governs its synthesis and transfer, its role in gene regulation, and its emerging significance in biotechnology.

The Synthesis and Transfer of Biotin: The Role of this compound

The journey of biotin from a free vitamin to a functional cofactor is a two-step enzymatic process facilitated by biotin protein ligases (BPLs) in prokaryotes and holocarboxylase synthetase (HCS) in eukaryotes.[4][5]

Step 1: Synthesis of this compound

The first committed step is the activation of biotin's carboxyl group. In an ATP-dependent reaction, the biotin carboxylate attacks the α-phosphate of ATP, forming a mixed anhydride (B1165640) bond and releasing pyrophosphate (PPi).[4][6] This reaction produces the highly reactive intermediate, this compound, which remains tightly, but non-covalently, bound within the active site of the enzyme.[7][8]

Step 2: Transfer of the Biotinyl Moiety

In the second step, the activated biotinyl group is transferred from this compound to the ε-amino group of a specific lysine (B10760008) residue on the target apocarboxylase, forming a stable amide bond.[6] This reaction releases AMP and results in the formation of a functional holocarboxylase.[4]

Key Enzymes: BirA and Holocarboxylase Synthetase (HCS)

In E. coli, the bifunctional protein BirA acts as both a biotin protein ligase and a transcriptional repressor of the biotin operon.[6][8] In humans, a single enzyme, holocarboxylase synthetase (HCS), is responsible for the biotinylation of all five human biotin-dependent carboxylases.[5][9]

Quantitative Data

Precise kinetic parameters for the synthesis and transfer of this compound are often context-dependent, varying with the specific enzyme, substrate, and reaction conditions. However, several studies have provided valuable quantitative insights into these processes.

| Parameter | Enzyme/System | Value | Reference(s) |

| Apparent KM for Biotin | E. coli BirA (Wild-Type) | 57 nM | [10] |

| E. coli BirA (R118K mutant) | 118 nM | [10] | |

| E. coli BirA* (R118G mutant) | 333 nM | [10] | |

| Human Holocarboxylase Synthetase (Normal) | 11.6 - 15 nM | [11][12] | |

| Human Holocarboxylase Synthetase (Mutant) | 48 - 1062 nM | [12] | |

| Dissociation Constant (Kd) for this compound | E. coli BirA (Wild-Type) | Extremely low (tight binding) | [3] |

| E. coli BirA* (R118G mutant) | 400-fold higher than Wild-Type | [13] | |

| Half-life of BirA-Biotinyl-5'-AMP complex | E. coli BirA (Wild-Type) | ~30 minutes (in vitro) | [3] |

Signaling Pathways and Regulatory Roles

Beyond its primary role as a metabolic intermediate, this compound has been implicated in cellular signaling and gene regulation.

Regulation of the Biotin Operon in E. coli

In E. coli, when biotin is abundant, BirA synthesizes this compound. The binding of this intermediate to BirA induces a conformational change that promotes the dimerization of BirA, increasing its affinity for the bio operator DNA sequence.[6] This binding represses the transcription of the biotin biosynthetic operon, thus providing a negative feedback mechanism.[6][8]

Proposed Role in cGMP Signaling

There is evidence to suggest that this compound may be involved in a signal transduction cascade that includes soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[4][14][15] It is proposed that HCS-produced this compound activates sGC, leading to an increase in cellular cGMP levels.[16] This, in turn, can influence the expression of genes, including those for HCS and biotin-dependent carboxylases.[16] The precise mechanism of sGC activation by this compound is still under investigation.

Experimental Protocols

In Vitro Biotinylation of Avi-Tagged Proteins using BirA

This protocol describes the enzymatic biotinylation of a protein containing an AviTag, a 15-amino acid peptide sequence that is a high-affinity substrate for BirA.

Materials:

-

Purified Avi-tagged protein

-

Purified BirA enzyme

-

10x Reaction Buffer (500 mM Bicine-HCl pH 8.3)

-

10 mM ATP solution

-

10 mM D-biotin solution

-

50 mM Magnesium Acetate

Procedure:

-

Set up the reaction mixture on ice in the following order:

-

Water to final volume

-

10x Reaction Buffer (to 1x final concentration)

-

Avi-tagged protein (e.g., to a final concentration of 40-80 µM)

-

10 mM ATP (to a final concentration of 1 mM)

-

10 mM D-biotin (to a final concentration of 0.5 mM)

-

50 mM Magnesium Acetate (to a final concentration of 5 mM)

-

-

Add BirA enzyme to the reaction mixture. The amount of BirA may need to be optimized, but a starting point is a 1:40 molar ratio of BirA to the Avi-tagged protein.

-

Incubate the reaction at 30°C for 1-2 hours.

-

The extent of biotinylation can be assessed by a gel-shift assay. Biotinylated proteins will exhibit a shift in mobility when incubated with streptavidin prior to SDS-PAGE analysis.

Assay for this compound Synthetase Activity of Holocarboxylase Synthetase

This assay measures the first step of the HCS reaction by detecting the formation of biotinyl-hydroxamate from this compound.[17]

Materials:

-

Cell lysate or purified HCS

-

[³H]-Biotin

-

ATP

-

Anion-exchange resin

Procedure:

-

Incubate the enzyme source with [³H]-biotin and ATP in an appropriate buffer to allow the formation of [³H]-Biotinyl-5'-AMP.

-

Add hydroxylamine to the reaction. Hydroxylamine will non-enzymatically react with the newly synthesized [³H]-Biotinyl-5'-AMP to form neutral [³H]-biotinyl-hydroxamate.

-

Stop the reaction and add a slurry of an anion-exchange resin. The negatively charged, unreacted [³H]-biotin will bind to the resin.

-

Centrifuge the mixture to pellet the resin.

-

Measure the radioactivity in the supernatant, which corresponds to the amount of [³H]-biotinyl-hydroxamate formed.

Chemical Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs is a complex process often involving multiple protection and deprotection steps. A general strategy for synthesizing analogs like biotinol-5'-AMP involves the DCC (dicyclohexylcarbodiimide) mediated coupling of a protected biotin derivative to a protected adenosine (B11128) monophosphate.[4][18] An improved synthesis of biotinol-5'-AMP has been reported, which can serve as a basis for synthesizing similar compounds.[18]

Visualizations

Caption: The two-step enzymatic pathway of protein biotinylation.

Caption: The regulatory role of this compound in the E. coli biotin operon.

References

- 1. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Activated Biotin Intermediate [benchchem.com]

- 5. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 6. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotinoyl domain of human acetyl-CoA carboxylase: Structural insights into the carboxyl transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]

- 15. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]

- 16. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deficiency of biotinyl-AMP synthetase activity in fibroblasts of patients with holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-5'-AMP structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-5'-AMP (B-AMP) is a pivotal intermediate in biotin (B1667282) metabolism, serving as the activated form of biotin essential for the biotinylation of carboxylases and histones. This molecule plays a crucial role in a variety of fundamental cellular processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Beyond its metabolic functions, this compound also acts as a signaling molecule, notably through the activation of a soluble guanylate cyclase (sGC) pathway. This technical guide provides an in-depth overview of the structure, chemical properties, biological functions, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a mixed anhydride (B1165640) formed from the carboxyl group of biotin and the phosphate (B84403) group of adenosine (B11128) monophosphate (AMP). This activation, catalyzed by holocarboxylase synthetase (HCS) or biotin protein ligase (BPL), is a prerequisite for the transfer of the biotin moiety to target proteins.

Chemical Structure

The chemical structure of this compound consists of a biotin molecule linked to the 5'-phosphate of adenosine monophosphate.

The Genesis of a Covalent Bond: An In-depth Technical Guide to Biotinyl-5'-AMP Formation by Biotin Protein Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism underpinning the formation of biotinyl-5'-AMP, a critical intermediate in protein biotinylation, catalyzed by the ubiquitous enzyme Biotin (B1667282) Protein Ligase (BPL). BPLs, also known as holocarboxylase synthetases in mammals, are essential for cellular metabolism, playing a pivotal role in the covalent attachment of biotin to key metabolic enzymes. Understanding the intricacies of this mechanism is paramount for the development of novel therapeutics targeting metabolic disorders and infectious diseases.

Core Mechanism: A Two-Act Enzymatic Play

The synthesis of this compound is the first of a two-step reaction catalyzed by BPL. This process is analogous to the activation of amino acids by aminoacyl-tRNA synthetases.[1][2]

Step 1: Activation of Biotin. The reaction initiates with the nucleophilic attack of the biotin carboxylate on the α-phosphate of an ATP molecule.[1][3] This condensation reaction results in the formation of a high-energy mixed anhydride (B1165640) intermediate, this compound, and the release of pyrophosphate (PPi).[4][5][6] This activated form of biotin remains tightly, but non-covalently, bound within the active site of the enzyme.[1][3]

Step 2: Biotin Transfer. In the subsequent step, the biotinyl moiety is transferred from the this compound intermediate to the ε-amino group of a specific lysine (B10760008) residue on an acceptor protein, forming a stable amide bond. This results in the release of AMP and the formation of the holo-biotinylated protein.[1][2][5][7]

Structural Choreography: Substrate Binding and Conformational Dynamics

The crystal structures of BPLs from various organisms, including Escherichia coli (BirA), have revealed a multi-domain architecture, typically comprising an N-terminal DNA-binding domain (in bifunctional BPLs), a central catalytic domain, and a C-terminal domain.[1][6] The central catalytic domain houses the binding pockets for both biotin and ATP.

The binding of substrates induces significant conformational changes within the enzyme.[8] Upon binding of biotin and ATP, and subsequent formation of this compound, a flexible loop in the catalytic domain becomes ordered. This structural rearrangement is crucial for catalysis and, in the case of bifunctional BPLs like E. coli BirA, for its role as a transcriptional repressor of the biotin biosynthetic operon.[7] The this compound intermediate acts as a co-repressor, stabilizing a dimeric form of BirA that binds to the bio operator DNA.[7]

Quantitative Insights into Enzyme Performance

The efficiency of this compound formation can be quantified through steady-state kinetic analysis. The Michaelis-Menten constants (KM) for biotin and ATP, as well as the catalytic rate constant (kcat), provide valuable information about the enzyme's affinity for its substrates and its turnover rate.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| E. coli BirA (Wild-type) | Biotin | 2.0 | 0.5 | 2.5 x 105 | [9] |

| MgATP | 250 | 0.5 | 2.0 x 103 | [9] | |

| E. coli BirA (K277E mutant) | MgATP | 1700 | 0.5 | 2.9 x 102 | [9] |

| E. coli BirA (R317E mutant) | MgATP | 6200 | 0.5 | 8.1 x 101 | [9] |

| Human Holocarboxylase Synthetase | Biotin | 0.224 | N/A | N/A | [10] |

Note: The Vmax for the human enzyme is reported as 143.9 pmol/min/mg. kcat values were not explicitly provided in the cited source. The data for the E. coli BirA mutants highlight the importance of the C-terminal domain in ATP binding.[9]

Experimental Protocols

In Vitro Biotin Protein Ligase Activity Assay

This protocol is designed to measure the formation of this compound and the subsequent biotinylation of an acceptor protein.

Materials:

-

Purified Biotin Protein Ligase (e.g., E. coli BirA)

-

Biotin stock solution (e.g., 50 mM)

-

ATP stock solution (e.g., 100 mM)

-

Magnesium Acetate (MgOAc) or Magnesium Chloride (MgCl2) stock solution (e.g., 1 M)

-

Acceptor protein with a biotinylation tag (e.g., AviTag™-fused protein)

-

Reaction Buffer (e.g., 50 mM Bicine, pH 8.3 or 50 mM Tris-HCl, pH 8.0)

-

[α-32P]ATP (for radiometric detection)

-

Thin Layer Chromatography (TLC) plate (cellulose or silica (B1680970) gel)

-

TLC Developing Solvent: Isobutyric acid:NH4OH:water (66:1:33 by volume)

-

Phosphor imager or autoradiography film

Procedure:

-

Reaction Setup: Assemble the reaction mixture on ice in a final volume of 20 µL. The final concentrations of the components should be optimized but can be started as follows:

-

50 mM Reaction Buffer

-

10 mM ATP

-

10 mM MgOAc

-

50 µM Biotin

-

1-5 µM BPL

-

10-50 µM Acceptor Protein

-

Spike the reaction with [α-32P]ATP for detection.

-

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to a 30°C or 37°C water bath. Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 100 mM EDTA or by spotting directly onto the TLC plate.

-

TLC Analysis:

-

Spot 1-2 µL of each reaction mixture onto the origin line of a pre-activated TLC plate.

-

Allow the spots to dry completely.

-

Develop the chromatogram in a sealed TLC chamber containing the developing solvent.

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate and allow it to air dry completely.

-

-

Detection: Expose the dried TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled ATP, AMP, and the this compound intermediate. The different species will have distinct retention factors (Rf).

-

Quantification: The amount of product formed can be quantified by densitometry of the spots on the phosphor image or autoradiogram.

Thin Layer Chromatography (TLC) for this compound Detection

Principle: TLC separates molecules based on their differential partitioning between a stationary phase (the TLC plate coating) and a mobile phase (the developing solvent). This compound, being more nonpolar than ATP and AMP, will migrate further up the plate.

Procedure:

-

Plate Preparation: Use a pencil to lightly draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark the lanes for each sample.

-

Sample Application: Carefully spot 1-2 µL of the quenched reaction mixture onto the origin line in the designated lane. Use a new pipette tip for each sample to avoid cross-contamination. Allow the spots to dry completely.

-

Chamber Saturation: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

-

Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

-

Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry in a fume hood. For radiolabeled samples, proceed to autoradiography or phosphor imaging. For non-radiolabeled detection, specific staining methods may be required, although these are less common for this application.

Visualizing the Molecular Logic

To better illustrate the intricate processes involved in this compound formation, the following diagrams, generated using the DOT language, depict the core reaction pathway and a typical experimental workflow.

Caption: The catalytic pathway of this compound formation by Biotin Protein Ligase.

Caption: A typical experimental workflow for a BPL activity assay using TLC.

References

- 1. Structural insights into BirA from Haemophilus influenzae, a bifunctional protein as a biotin protein ligase and a transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. frederick.cancer.gov [frederick.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the substrate tolerance of biotin ligase through exploration of enzymes from diverse species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of biotin acetyl-CoA carboxylase ligase (BirA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Intermediate: A Deep Dive into the Discovery and History of Biotinyl-5'-AMP Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-5'-adenylate (Biotinyl-5'-AMP) is a pivotal, high-energy intermediate in biotin (B1667282) metabolism, essential for the covalent attachment of biotin to its target enzymes in all domains of life.[1][2] Its discovery was a landmark in understanding the regulation of biotin biosynthesis and the mechanism of action of biotin-dependent enzymes. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core biochemical principles, experimental methodologies, and the compound's role in cellular signaling and modern biotechnology.

Discovery and Historical Context

The journey to understanding the role of this compound began with studies on the regulation of the biotin (bio) operon in Escherichia coli. In a seminal 1979 paper published in the Proceedings of the National Academy of Sciences, Prakash and Eisenberg provided compelling evidence that this compound, and not biotin itself, is the true corepressor of the bio operon.[3][4] Their research demonstrated a significant discrepancy in the concentrations of biotin required for half-maximal activity in two different in vitro assays.

A DNA filter-binding assay, which directly measures the interaction between the biotin repressor protein (BirA) and the bio operator DNA, showed a half-maximal binding constant (K₀.₅) of 1 µM for biotin.[4][5] In contrast, a coupled transcription-translation system, which measures the repression of biotin biosynthetic gene expression, yielded a K₀.₅ of 7.1 nM for biotin.[4][5] This more than 100-fold difference in effective concentration led to the hypothesis that biotin was being converted to an "active" form in the transcription-translation system.

Through paper chromatography and a biotin hydroxamate formation assay, the researchers identified this activated molecule as this compound.[3][4] Subsequent experiments with chemically synthesized this compound confirmed its role as the potent corepressor, exhibiting a K₀.₅ of 1.1 nM in the DNA-binding assay, a concentration much closer to that observed for repression in the more physiologically relevant transcription-translation system.[4][5] This discovery fundamentally shifted the understanding of how biotin homeostasis is maintained in bacteria.

The Enzymatic Synthesis of this compound: A Two-Step Reaction

This compound is synthesized from biotin and ATP in a two-step reaction catalyzed by the enzyme Biotin Protein Ligase (BPL) in prokaryotes, and its ortholog, Holocarboxylase Synthetase (HCS) in mammals.[1][6][7] This enzyme is bifunctional in many bacteria, acting as both a ligase and a transcriptional repressor (BirA).[4][8][9]

The reaction proceeds as follows:

-

Activation of Biotin: The carboxyl group of biotin performs a nucleophilic attack on the α-phosphate of ATP, forming the mixed anhydride (B1165640) intermediate, this compound, and releasing pyrophosphate (PPi).[10][11][12] This intermediate remains tightly bound to the enzyme's active site.[11][12]

-

Transfer of Biotin: The ε-amino group of a specific lysine (B10760008) residue on the target apo-carboxylase attacks the carbonyl carbon of the biotinyl moiety in the this compound intermediate. This results in the formation of a stable amide bond, covalently attaching biotin to the carboxylase and releasing AMP.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and related molecules.

Table 1: Half-Maximal Effective Concentrations (K₀.₅) for Biotin and this compound in E. coli

| Compound | Assay | K₀.₅ | Reference |

| Biotin | DNA Filter-Binding Assay | 1 µM | [4][5] |

| Biotin | Coupled Transcription-Translation | 7.1 nM | [4][5] |

| This compound | DNA Filter-Binding Assay | 1.1 nM | [4][5] |

| This compound | Coupled Transcription-Translation | 10 nM | [4][5] |

Table 2: Kinetic Parameters for BirA from Various Organisms

| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |

| E. coli BirA (WT) | Biotin (for BAP biotinylation) | Apparent Kм | 57 nM | [13] |

| E. coli BirA (R118K) | Biotin (for BAP biotinylation) | Apparent Kм | 118 nM | [13] |

| E. coli BirA* (R118G) | Biotin (for BAP biotinylation) | Apparent Kм | 333 nM | [13] |

| S. aureus BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 18 nM | [8] |

| M. tuberculosis BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 52 nM | [8] |

| Human BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 182 nM | [8] |

Table 3: Antibacterial Activity of Biotinol-5′-AMP

| Bacterial Species | Parameter | Value | Reference |

| S. aureus (clinical isolates) | MIC | 1-8 µg/mL | [8] |

| M. tuberculosis (resistant strains) | MIC | 0.5-2.5 µg/mL | [8] |

Experimental Protocols

Chemical Synthesis of this compound

While the original synthesis was described by Lane et al. in 1964, an improved method for a stable analog, biotinol-5'-AMP, was more recently reported.[8] The following is a generalized summary of a synthetic approach.

Principle: The synthesis involves the coupling of a protected biotin derivative with a protected adenosine (B11128) monophosphate, followed by deprotection steps.

Generalized Steps:

-

Protection of Biotin: The carboxylic acid group of biotin is protected to prevent side reactions.

-

Protection of Adenosine Monophosphate: The hydroxyl groups of the ribose and the amino group of the adenine (B156593) base are protected.

-

Coupling Reaction: The protected biotin and AMP derivatives are coupled using a suitable coupling agent (e.g., DCC).

-

Deprotection: The protecting groups are removed to yield the final product.

-

Purification: The final product is purified using techniques such as reverse-phase HPLC.[8]

For a detailed, step-by-step protocol for a similar conjugate, refer to Huang et al. (2008) which describes the synthesis of a biotin-AMP conjugate for RNA labeling.[2][14]

Biotin Hydroxamate Formation Assay

This colorimetric assay is used to quantify the formation of this compound.

Principle: The high-energy mixed anhydride bond of this compound reacts with hydroxylamine (B1172632) to form biotinyl hydroxamate. This product forms a colored complex with ferric ions, which can be measured spectrophotometrically.

Generalized Protocol:

-

Enzymatic Reaction: Incubate the BPL/HCS enzyme with biotin, ATP, and other necessary cofactors (e.g., Mg²⁺) to generate this compound.

-

Hydroxylamine Treatment: Stop the enzymatic reaction and add hydroxylamine to convert this compound to biotinyl hydroxamate.

-

Color Development: Add a ferric chloride solution in an acidic environment.

-

Spectrophotometry: Measure the absorbance of the resulting colored complex at a specific wavelength (typically around 500-540 nm).

-

Quantification: Compare the absorbance to a standard curve generated with known concentrations of a hydroxamate standard.

DNA Filter-Binding Assay

This assay is used to measure the binding of a protein (e.g., BirA) to a specific DNA sequence (e.g., the bio operator).[12][15][16]

Principle: Proteins bind to nitrocellulose filters, whereas double-stranded DNA does not.[15] If a protein is bound to a radioactively or fluorescently labeled DNA fragment, the complex will be retained on the filter, and the amount of bound DNA can be quantified.[15][16]

Generalized Protocol:

-

DNA Labeling: The DNA fragment containing the binding site is labeled, typically with ³²P or a fluorescent tag.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of the protein in a suitable binding buffer.

-

Filtration: The binding reaction mixture is passed through a nitrocellulose filter under vacuum.

-

Washing: The filter is washed to remove unbound DNA.

-

Quantification: The amount of labeled DNA retained on the filter is quantified using a scintillation counter (for radioactivity) or a fluorescence reader.

-

Data Analysis: The fraction of bound DNA is plotted against the protein concentration to determine the binding affinity (e.g., K₀.₅ or Kd).[16]

Signaling Pathways and Experimental Workflows

Biotinylation and Transcriptional Regulation by BirA in E. coli

The dual function of BirA as both a biotin protein ligase and a transcriptional repressor is tightly regulated by the intracellular concentration of biotin and the availability of apo-carboxylases. The following diagram illustrates this regulatory circuit.

Caption: Regulation of the E. coli biotin operon by BirA.

Holocarboxylase Synthetase and cGMP Signaling Pathway in Mammals

In mammalian cells, this compound has been implicated in a signaling cascade that involves soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[9][12] This pathway is thought to play a role in regulating gene expression, including that of HCS itself and biotin-dependent carboxylases.[17]

Caption: this compound-mediated cGMP signaling pathway.

Proximity-Dependent Biotin Identification (BioID) Experimental Workflow

The promiscuous nature of certain mutant forms of BirA (e.g., BirA*) has been harnessed in a powerful technique called BioID to identify protein-protein interactions and proximity in living cells.[1] These mutants release the highly reactive this compound, which then biotinylates nearby proteins.

Caption: General experimental workflow for BioID.

Conclusion and Future Directions

The discovery of this compound as the activated form of biotin and the corepressor of the bio operon was a pivotal moment in our understanding of vitamin metabolism and gene regulation. Since then, research into this fascinating molecule has expanded to encompass its role in mammalian signaling and its application as a powerful tool in proteomics. For researchers, scientists, and drug development professionals, a thorough understanding of the biochemistry and history of this compound is crucial. The enzymes that synthesize it, such as BPL and HCS, are potential targets for novel antimicrobial and therapeutic agents. Furthermore, the continued development of techniques like BioID, which are predicated on the unique chemistry of this compound, promises to further illuminate the intricate networks of protein interactions that govern cellular life. Future research will likely focus on further elucidating the non-canonical signaling roles of this compound and developing more refined tools for its detection and manipulation in living systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards improving proximity labeling by the biotin ligase BirA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 8. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. birA DNA-binding transcriptional repressor/biotin- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. BioID-Principles, Features and Applications - Creative Proteomics [iaanalysis.com]

- 11. usherbrooke.ca [usherbrooke.ca]

- 12. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Filter binding assay - Wikipedia [en.wikipedia.org]

- 16. takara.co.kr [takara.co.kr]

- 17. researchgate.net [researchgate.net]

Biotinyl-5'-AMP: The Activated Intermediate at the Core of Biotinylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Biotin (B1667282), or vitamin B7, is an essential cofactor for a small but vital group of enzymes known as biotin-dependent carboxylases, which play critical roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The covalent attachment of biotin to these enzymes, a post-translational modification termed biotinylation, is not a spontaneous process. It requires the activation of biotin to a high-energy intermediate, Biotinyl-5'-AMP . This technical guide provides a comprehensive overview of the enzymatic synthesis, function, and significance of this compound. It delves into the kinetics of the enzymes that produce it, details experimental protocols for its study, and explores its application in modern proteomics, offering valuable insights for researchers in basic science and drug development.

The Central Role of this compound in Biotinylation

The covalent attachment of biotin to a specific lysine (B10760008) residue on a target protein is catalyzed by a class of enzymes known as Biotin-Protein Ligases (BPLs), also referred to as Holocarboxylase Synthetases (HCS) in mammals.[1][2] This process universally proceeds through a two-step mechanism, with this compound as the indispensable activated intermediate.[2][3][4]

Step 1: Activation of Biotin

In the first step, the carboxyl group of biotin launches a nucleophilic attack on the α-phosphate of an ATP molecule.[2] This reaction, catalyzed by BPL, results in the formation of a mixed anhydride, this compound, and the release of pyrophosphate (PPi).[3][4] This activated intermediate remains tightly, but non-covalently, bound to the active site of the BPL.[2]

Step 2: Transfer of Biotin

In the second step, the ε-amino group of a specific lysine residue on the apo-carboxylase (the non-biotinylated protein substrate) acts as a nucleophile, attacking the carbonyl carbon of the biotinyl moiety in the this compound intermediate.[3][4] This results in the formation of a stable amide bond, covalently linking biotin to the lysine residue, and the release of AMP.[3][4]

The overall reaction mechanism is analogous to that of aminoacyl-tRNA synthetases, which activate amino acids with ATP to form aminoacyl-adenylates before their transfer to tRNA.[2]

The Architect of Activation: Biotin-Protein Ligase (BPL)

BPLs are highly specific enzymes, with the E. coli BPL, BirA, being the most extensively studied.[2] BirA is a bifunctional protein that not only catalyzes protein biotinylation but also acts as a transcriptional repressor of the biotin biosynthetic operon.[5] The formation of the this compound-BirA complex is a key regulatory point; when the acceptor protein is scarce, this complex accumulates and binds to the bio operator, repressing transcription.[3]

The structure of BPLs reveals distinct domains for ATP and biotin binding. The binding of this compound induces significant conformational changes, leading to an ordered state of the active site loops, which is crucial for the subsequent interaction with the acceptor protein.[6]

Quantitative Insights: The Kinetics of Biotin Activation

The efficiency of this compound synthesis and the subsequent biotinylation are governed by the kinetic parameters of the BPL enzyme. Understanding these parameters is crucial for in vitro assay design and for the development of inhibitors. The Michaelis-Menten model is commonly used to describe the enzyme kinetics of BPLs.[7][8]

| Enzyme Source | Substrate | Km | Ki (for Biotinol-5'-AMP) | Reference |

| Escherichia coli BirA | Biotin | - | - | [9] |

| ATP | - | - | [9] | |

| Mycobacterium tuberculosis BPL | Biotin | ~420 nM | 52 nM | [10] |

| BCCP | ~5.2 µM | - | [10] | |

| Staphylococcus aureus BPL | Biotin | - | 18 nM | [10] |

| Saccharomyces cerevisiae BPL | Biotin | - | - | [9] |

| ATP | - | - | [9] | |

| Human BPL | Biotin | - | 182 nM | [10] |

Note: This table summarizes available quantitative data. A dash (-) indicates that the specific value was not provided in the cited sources.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate the key reaction pathway and a common experimental workflow.

Caption: The two-step enzymatic reaction of protein biotinylation.

Caption: A simplified workflow for proximity-dependent biotin identification (BioID).

Experimental Protocols

Detailed methodologies are essential for the successful study and application of this compound.

Enzymatic Synthesis and Purification of this compound

A detailed, publicly available protocol for the chemical synthesis and purification of the authentic, labile this compound is not readily found in the literature. However, an enzymatic synthesis followed by purification can be performed.

Materials:

-

Purified Biotin-Protein Ligase (e.g., E. coli BirA)

-

D-Biotin

-

ATP, disodium (B8443419) salt

-

MgCl₂

-

Tricine buffer, pH 8.3

-

Pyrophosphatase (optional, to drive the reaction forward)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order: 50 mM Tricine buffer (pH 8.3), 10 mM ATP, 10 mM MgCl₂, and 50 µM D-biotin.

-

Enzyme Addition: Add purified BirA to a final concentration of 1-5 µM. If using, add pyrophosphatase to a final concentration of 1-2 units/mL.

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Monitoring the Reaction: The formation of this compound can be monitored by the consumption of ATP using thin-layer chromatography (TLC) on PEI-cellulose plates or by HPLC.

-

Purification:

-

Size-Exclusion Chromatography: To remove the enzyme and larger proteins, pass the reaction mixture through a pre-equilibrated Sephadex G-25 column. Collect the fractions containing the lower molecular weight compounds (ATP, AMP, this compound, biotin).

-

Reverse-Phase HPLC: Purify this compound from the remaining components using a C18 reverse-phase HPLC column with a triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate buffer system and an acetonitrile (B52724) gradient. Monitor the elution profile at 260 nm.

-

-

Quantification and Storage: Quantify the purified this compound using its molar extinction coefficient at 259 nm. Due to its instability, it is recommended to use the purified product immediately or store it at -80°C in small aliquots.

Biotin-Protein Ligase (BPL) Activity Assay

BPL activity can be measured by detecting the formation of one of the reaction products. A common method is to measure the incorporation of radiolabeled biotin into an acceptor protein.

Materials:

-

Purified BPL

-

[³H]-Biotin or [¹⁴C]-Biotin

-

ATP

-

MgCl₂

-

Bicine buffer, pH 8.3

-

Biotin acceptor protein (e.g., a peptide with an AviTag™ sequence or purified apo-BCCP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Bicine buffer (pH 8.3), 10 mM ATP, 10 mM MgCl₂, a known concentration of the biotin acceptor protein, and a specific activity of radiolabeled biotin.

-

Initiate the Reaction: Add a limiting amount of purified BPL to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation and Washing: Incubate on ice for 30 minutes to precipitate the protein. Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with cold 5% TCA to remove unincorporated radiolabeled biotin.

-

Quantification: Dry the filter and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of biotin incorporated into the protein based on the specific activity of the radiolabeled biotin and the measured counts per minute.

Proximity-Dependent Biotinylation (BioID) Workflow

BioID is a powerful technique to identify protein-protein interactions and the constituents of cellular compartments in living cells.[11]

Materials:

-

Mammalian cell line of interest

-

Expression vector for a fusion protein of the "bait" protein and a promiscuous BPL mutant (e.g., BirA*)

-

Transfection reagent

-

Cell culture medium

-

D-Biotin (high concentration, e.g., 50 µM)

-

Lysis buffer (containing SDS and other detergents)

-

Streptavidin-coated beads (e.g., magnetic beads)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Vector Construction and Transfection: Clone the gene of the "bait" protein in-frame with the BirA* gene in a suitable expression vector. Transfect the construct into the chosen cell line. Stable cell line generation is recommended for reproducibility.[12]

-

Biotin Labeling: Culture the transfected cells and induce the expression of the fusion protein. Add excess biotin (e.g., 50 µM) to the culture medium and incubate for a defined period (e.g., 18-24 hours) to allow for promiscuous biotinylation of proximal proteins.[12]

-

Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer containing SDS to denature proteins and disrupt non-covalent interactions, while preserving the covalent biotin-protein linkage.[13]

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.[11]

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the biotinylated proteins from the beads. The proteins are then typically digested on-bead or after elution with trypsin to generate peptides for mass spectrometry analysis.

-

Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]

-

Data Analysis: Identify proteins that are significantly enriched in the bait-BirA* sample compared to a control (e.g., cells expressing BirA* alone) to determine the proximal interactome of the bait protein.

Applications in Drug Development

The essentiality of biotinylation for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis and Staphylococcus aureus, makes BPL a promising target for the development of novel antibiotics.[10] Inhibitors designed to mimic the this compound intermediate have shown potent antibacterial activity.[10][14] For instance, biotinol-5'-AMP, a stable phosphodiester mimic of this compound, has demonstrated pan-inhibitory activity against BPLs from several clinically important bacteria.[10]

The development of high-throughput screening assays for BPL activity is crucial for identifying new inhibitor scaffolds. The methodologies described in this guide can be adapted for such screening campaigns.

Conclusion

This compound stands as a pivotal molecule in the biological utilization of biotin. Its formation represents the energetic commitment to protein biotinylation, a post-translational modification essential for central metabolic pathways. The enzyme responsible for its synthesis, Biotin-Protein Ligase, offers a compelling target for antimicrobial drug discovery. Furthermore, the promiscuous nature of certain BPL mutants, which release this compound into the cellular milieu, has been ingeniously harnessed in the BioID technique, revolutionizing the study of protein-protein interactions in their native cellular context. A thorough understanding of the synthesis, kinetics, and experimental handling of this compound is therefore of paramount importance for researchers and drug development professionals working at the interface of enzymology, metabolism, and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. Biotin protein ligase from Saccharomyces cerevisiae. The N-terminal domain is required for complete activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Biotinyl-5'-AMP from Biotin and ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-5'-AMP is a critical intermediate in the covalent attachment of biotin (B1667282) to proteins, a post-translational modification essential for the activity of several key carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. This activated form of biotin is synthesized enzymatically from biotin and ATP. Beyond its role in protein biotinylation, this compound also functions as a signaling molecule in the regulation of gene expression, particularly in the biotin biosynthetic pathway in prokaryotes. Understanding the enzymatic synthesis of this molecule is crucial for researchers in various fields, including enzymology, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key processes.

The Enzymology of this compound Synthesis

The synthesis of this compound is catalyzed by a highly conserved family of enzymes known as Biotin Protein Ligases (BPLs). In prokaryotes, such as Escherichia coli, this enzyme is commonly referred to as BirA, which is a bifunctional protein acting as both a ligase and a transcriptional repressor of the biotin operon.[1] In eukaryotes, including humans, the enzyme is known as Holocarboxylase Synthetase (HCS).[2]

These enzymes catalyze the first of a two-step reaction in protein biotinylation. The first step is the synthesis of the activated intermediate, this compound, from biotin and ATP, with the release of pyrophosphate.[3] In the second step, the biotinyl moiety is transferred from this compound to a specific lysine (B10760008) residue on the apo-carboxylase acceptor protein.

Reaction Mechanism

The enzymatic synthesis of this compound is an ATP-dependent process that proceeds via a nucleophilic attack of the biotin carboxylate on the α-phosphate of ATP. This reaction forms a mixed anhydride (B1165640) bond between the carboxyl group of biotin and the phosphate (B84403) group of AMP, resulting in the formation of this compound and the release of pyrophosphate (PPi).[4] The this compound intermediate remains tightly bound to the enzyme's active site until it is transferred to the acceptor protein.[5]

Quantitative Data

The efficiency of the enzymatic synthesis of this compound is dependent on the kinetic parameters of the catalyzing enzyme. The Michaelis-Menten constants (Km) for the substrates, biotin and ATP, as well as the turnover number (kcat) or maximal velocity (Vmax), are critical for optimizing reaction conditions.

| Enzyme Source | Substrate | Km | Vmax / kcat | Reference |

| Human Holocarboxylase Synthetase (mutant Y663H) | Biotin | 163.7 nM | 1511 fmol/mg protein/h | [6] |

| Human Holocarboxylase Synthetase (control) | Biotin | 11.6 nM | 618 fmol/mg protein/h | [6] |

| Human Holocarboxylase Synthetase (control range) | Biotin | 1.0–12 nM | N/A | [6] |

| Human Holocarboxylase Synthetase (mutant V550M) | Biotin | Elevated | N/A | [7] |

| Human Holocarboxylase Synthetase (mutant L237P) | Biotin | Not Elevated | 4.3% of wild-type | [7] |

| Escherichia coli BirA (mutant G115S) | Biotin | Increased | N/A | [8] |

| Escherichia coli BirA (mutant R317E) | ATP | 25-fold decreased affinity | N/A | [8] |

Table 1: Kinetic Parameters for Biotin Protein Ligases / Holocarboxylase Synthetases. This table summarizes the available kinetic data for HCS and BirA from different sources, highlighting the affinity of the enzymes for their substrates. "N/A" indicates that the data was not available in the cited sources.

Experimental Protocols

Expression and Purification of Recombinant E. coli Biotin Protein Ligase (BirA)

This protocol is adapted from established methods for the production of recombinant BirA.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a BirA expression vector (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing (10 kDa MWCO)

-

Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 50% glycerol)

Procedure:

-

Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells completely.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged BirA protein with 5 column volumes of Elution Buffer.

-

Collect the fractions and analyze for the presence of BirA by SDS-PAGE.

-

Pool the fractions containing pure BirA and dialyze against Storage Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

Enzymatic Synthesis of this compound

This protocol is designed for the in vitro synthesis of this compound.

Materials:

-

Purified Biotin Protein Ligase (BirA) or Holocarboxylase Synthetase (HCS)

-

Biotin

-

Adenosine triphosphate (ATP)

-

Reaction Buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)

-

Pyrophosphatase (optional, to drive the reaction forward)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the following components at the final concentrations:

-

100 µM Biotin

-

500 µM ATP

-

1X Reaction Buffer

-

1-5 µM purified BirA or HCS

-

(Optional) 0.1 U/µL Pyrophosphatase

-

-

Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification of this compound by Reversed-Phase HPLC

This protocol is adapted from methods used for the purification of similar nucleotide derivatives.[9]

Materials:

-

Reversed-phase HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Terminate the enzymatic synthesis reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation of the enzyme.

-

Centrifuge the mixture at high speed to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at 260 nm (for the adenine (B156593) base) and 214 nm (for the peptide bond if any protein remains).

-

Collect the fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available, or by analyzing the fractions by mass spectrometry.

-

Pool the fractions containing pure this compound and lyophilize to obtain the purified product as a powder.

-

Store the purified this compound at -80°C.

Analysis of this compound Synthesis by Thin Layer Chromatography (TLC)

This protocol can be used to monitor the progress of the synthesis reaction.

Materials:

-

Silica (B1680970) gel TLC plates

-

Developing Solvent (e.g., isobutyric acid:ammonia:water, 66:1:33, v/v/v or similar systems for nucleotide separation)

-

UV lamp (254 nm)

-

Staining reagent for biotin (e.g., p-dimethylaminocinnamaldehyde spray)[10]

Procedure:

-

Spot a small amount of the reaction mixture onto a silica gel TLC plate.

-

Also spot standards of biotin and ATP for comparison.

-

Develop the TLC plate in a chamber saturated with the Developing Solvent.

-

After the solvent front has reached the desired height, remove the plate and air dry.

-

Visualize the spots under a UV lamp. ATP and this compound should be visible due to the adenine moiety.

-

To specifically detect biotin-containing compounds, spray the plate with a p-dimethylaminocinnamaldehyde solution and heat. Biotin and this compound will appear as colored spots.[10]

-

The formation of a new spot with a different Rf value from biotin and ATP, which is both UV-active and stains for biotin, indicates the synthesis of this compound.

Mandatory Visualizations

Caption: Enzymatic synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Activated Biotin Intermediate [benchchem.com]

- 5. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of mutant holocarboxylase synthetase (HCS): a Km for biotin was not elevated in a patient with HCS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

The Central Role of Biotinyl-5'-AMP in Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the covalent attachment of biotin (B1667282) to proteins, is a critical post-translational modification (PTM) essential for key metabolic processes. This technical guide provides an in-depth exploration of the central molecule in this process: Biotinyl-5'-AMP. We will delve into its synthesis, the enzymatic machinery involved, its role in activating essential carboxylases, and its emerging function in cellular signaling. This guide offers a comprehensive resource, including detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying biochemical pathways to support advanced research and therapeutic development.

Introduction to Biotinylation and this compound

Biotinylation is a highly specific enzymatic post-translational modification that involves the covalent attachment of the vitamin biotin to a specific lysine (B10760008) residue within a target protein.[1] This modification is indispensable for the function of several key metabolic enzymes.[2] The central player in this process is this compound (B-AMP), the activated intermediate form of biotin.[3]

The formation of B-AMP is the committed step in biotinylation and is catalyzed by the enzyme holocarboxylase synthetase (HCS) in humans and its prokaryotic ortholog, biotin protein ligase (BPL).[3][4] These enzymes facilitate a two-step reaction:

-

Activation of Biotin: Biotin and ATP are condensed to form the mixed anhydride (B1165640) intermediate, this compound, with the release of pyrophosphate.[3]

-

Transfer of Biotin: The biotinyl moiety is then transferred from B-AMP to the ε-amino group of a specific lysine residue on the apocarboxylase (the inactive, unbiotinylated form of the enzyme), releasing AMP and forming the active holocarboxylase.[5]

Deficiencies in HCS lead to a life-threatening metabolic disorder known as multiple carboxylase deficiency (MCD), highlighting the critical importance of this pathway.[6]

The Enzymatic Synthesis of this compound

The synthesis of this compound is a highly regulated process orchestrated by holocarboxylase synthetase (HCS) in eukaryotes.

Holocarboxylase Synthetase (HCS)

Human HCS is an 86-kDa enzyme that resides in both the cytoplasm and mitochondria, enabling it to biotinylate apocarboxylases in both compartments.[3] The enzyme is composed of several domains, including an N-terminal domain, a central catalytic domain that binds ATP and biotin, and a C-terminal domain.[1] While a full crystal structure of human HCS is not yet available, studies on its prokaryotic homolog, BirA, have provided significant insights into its structure and function. The central catalytic domain is highly conserved and is responsible for the synthesis of this compound.[1]

The Biotinylation Reaction Mechanism

The biotinylation reaction follows an ordered mechanism where biotin binding induces a conformational change that creates the ATP-binding site.[3] The binding of the this compound intermediate to the enzyme is stable and leads to further conformational changes that prepare the enzyme for the transfer of the biotinyl group to the apocarboxylase substrate.

Quantitative Data: Holocarboxylase Synthetase Kinetics

The efficiency and specificity of biotinylation are determined by the kinetic parameters of HCS for its substrates. While a complete kinetic dataset for human HCS with all its five carboxylase substrates is not available in a single source, the following table summarizes known kinetic constants.

| Substrate | Enzyme Source | K | V | Reference(s) |

| Biotin | Normal Human Fibroblasts | 15 ± 3 nmol/L | Not specified | [4] |

| Biotin | MCD Patient Fibroblasts (Variant 1) | 48 nmol/L | 27% of normal | [4] |

| Biotin | MCD Patient Fibroblasts (Variant 2) | 1,062 nmol/L | 27% of normal | [4] |

| ATP | M. tuberculosis BPL | 0.20 ± 0.04 mM | 0.017 s⁻¹ (k | [7] |

| Apocarboxylase (p67) | Human Fibroblasts (Patient with Y663H mutation) | Increased K | Preserved V | [8] |

Experimental Protocols

In Vitro Biotinylation of a Recombinant Apocarboxylase Substrate

This protocol describes the biotinylation of a recombinant Avi-tagged protein using purified HCS or BirA. The AviTag is a 15-amino acid peptide that serves as a specific recognition site for biotin ligases.[9]

Materials:

-

Purified Avi-tagged protein of interest (POI)

-

Purified recombinant human HCS or E. coli BirA

-

10x Biotinylation Buffer: 500 mM Bicine buffer, pH 8.3

-

10x ATP/Mg²⁺/Biotin Solution: 100 mM ATP, 100 mM MgOAc, 500 µM D-biotin

-

Reaction Buffer: 10 mM Tris-HCl, pH 8.0

-

IMAC (Immobilized Metal Affinity Chromatography) resin (for purification of His-tagged BirA/HCS)

-

SDS-PAGE analysis reagents

-

Streptavidin-HRP conjugate for Western blot analysis

Procedure:

-

Protein Preparation: Ensure the purified Avi-tagged POI is in an amine-free buffer, such as 10 mM Tris-HCl, pH 8.0. If necessary, perform a buffer exchange.[9]

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

-

Avi-tagged POI (to a final concentration of 10-50 µM)

-

10x Biotinylation Buffer (to a final concentration of 1x)

-

10x ATP/Mg²⁺/Biotin Solution (to a final concentration of 1x)

-

Purified HCS or BirA (typically a 1:10 to 1:20 molar ratio of enzyme to substrate)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.[9]

-

Purification (Optional): If the biotin ligase is His-tagged, it can be removed by passing the reaction mixture through an IMAC column. The biotinylated POI will be in the flow-through.

-

Analysis:

-

Confirm biotinylation by SDS-PAGE followed by Western blotting using a streptavidin-HRP conjugate. A band corresponding to the molecular weight of the POI should be detected.

-

The efficiency of biotinylation can be quantified using mass spectrometry to determine the mass shift corresponding to the addition of a single biotin molecule.

-

Stopped-Flow Kinetic Analysis of Biotin Transfer

This protocol outlines a pre-steady-state kinetic analysis of the biotin transfer step from the HCS-Biotinyl-5'-AMP complex to an apocarboxylase substrate using stopped-flow fluorescence spectroscopy. This method relies on a change in protein fluorescence upon biotinylation.

Materials:

-

Stopped-flow spectrofluorometer

-

Purified HCS

-

Purified apocarboxylase substrate (e.g., the biotin carboxyl carrier protein domain of a carboxylase)

-

Biotin

-

ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

Procedure:

-

Instrument Setup:

-

Set the excitation and emission wavelengths appropriate for monitoring the intrinsic tryptophan fluorescence of HCS or the apocarboxylase.

-

Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25°C).

-

-

Reactant Preparation:

-

Syringe A: Prepare a solution of HCS, biotin, and ATP in the reaction buffer. Allow this mixture to pre-incubate for a sufficient time to ensure the formation of the HCS-Biotinyl-5'-AMP complex.

-

Syringe B: Prepare a solution of the apocarboxylase substrate in the reaction buffer at various concentrations.

-

-

Data Acquisition:

-

Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.

-

Record the change in fluorescence intensity over time. The data collection should be rapid enough to capture the pre-steady-state phase of the reaction.

-

-

Data Analysis:

-

Fit the fluorescence transient data to a single or double exponential equation to obtain the observed rate constant (k

obs) for each substrate concentration. -

Plot the k

obsvalues against the apocarboxylase substrate concentration. The resulting plot can be fitted to a hyperbolic equation to determine the maximum rate of biotin transfer (kmax) and the apparent dissociation constant (KD) for the substrate.

-

Signaling Pathways Involving this compound

Beyond its role as a metabolic intermediate, this compound is emerging as a signaling molecule. It has been shown to activate a signaling cascade involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[3][4]

The this compound-cGMP Signaling Pathway

The proposed mechanism involves the activation of sGC by this compound, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] cGMP then acts as a second messenger to activate PKG, which in turn phosphorylates downstream target proteins, leading to various cellular responses. This pathway is implicated in the biotin-dependent regulation of gene expression, including the expression of HCS itself.[4]

Caption: The this compound signaling pathway.

Logical Relationships and Experimental Workflows

The study of this compound and its role in post-translational modification involves a logical progression of experimental approaches.

Caption: A typical experimental workflow for investigating biotinylation.

Conclusion

This compound is a cornerstone of biotin-mediated post-translational modification. Its synthesis by holocarboxylase synthetase is a prerequisite for the activation of essential metabolic carboxylases. Furthermore, its emerging role as a signaling molecule opens new avenues for research into the regulation of gene expression and other cellular processes. A thorough understanding of the biochemistry of this compound, supported by robust experimental methodologies, is crucial for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies for metabolic disorders and other diseases.

References

- 1. N- and C-terminal domains in human holocarboxylase synthetase participate in substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin analogs activate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of human holocarboxylase synthetase gene and mutation spectrum of holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human holocarboxylase synthetase with a start site at methionine-58 is the predominant nuclear variant of this protein and has catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-5'-AMP: A Linchpin in Cellular Metabolism's Core Processes of Fatty Acid Synthesis and Gluconeogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-5'-AMP is a pivotal, high-energy intermediate in the covalent attachment of biotin (B1667282) to key metabolic enzymes. This post-translational modification is indispensable for the catalytic activity of biotin-dependent carboxylases, which play crucial roles in fatty acid synthesis and gluconeogenesis. This technical guide provides a comprehensive overview of the synthesis and function of this compound, its role in regulating these two fundamental metabolic pathways, and detailed experimental protocols for its study. The intricate mechanisms of the enzymes involved, including Holocarboxylase Synthetase (HCS), Acetyl-CoA Carboxylase (ACC), and Pyruvate (B1213749) Carboxylase (PC), are elucidated. Furthermore, quantitative kinetic data are presented to offer a deeper understanding of the enzymatic processes, and key signaling and reaction pathways are visualized to facilitate comprehension. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, providing the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the incorporation of bicarbonate as a carboxyl group into various substrates, a fundamental reaction in intermediary metabolism. The covalent attachment of biotin to these enzymes is not a spontaneous process; it is mediated by the formation of an activated intermediate, this compound. This reaction is catalyzed by Biotin Protein Ligase (BPL), also known as Holocarboxylase Synthetase (HCS) in mammals.[1][2]

The formation of this compound is the committed step in the biotinylation of apo-carboxylases, rendering it a critical control point.[3] Two of the most prominent metabolic pathways governed by biotin-dependent enzymes are fatty acid synthesis and gluconeogenesis.

-

Fatty Acid Synthesis: Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[4][5] The activity of ACC is absolutely dependent on its biotinylation.

-

Gluconeogenesis: Pyruvate Carboxylase (PC) plays a key anaplerotic and gluconeogenic role by catalyzing the carboxylation of pyruvate to oxaloacetate.[6][7] This reaction is a critical first step in the synthesis of glucose from non-carbohydrate precursors, particularly during periods of fasting.[8]

Understanding the role of this compound in these pathways is paramount for elucidating the regulation of cellular energy homeostasis and for the development of therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and cancer.[9] This guide will delve into the technical details of this compound's involvement in these processes, providing both the theoretical framework and practical methodologies for its investigation.

The Synthesis and Role of this compound

The journey of biotin from a free vitamin to a functional prosthetic group is a two-step enzymatic process orchestrated by HCS/BPL.

Step 1: Formation of this compound

In the first step, HCS catalyzes the adenylation of biotin's carboxyl group using ATP. This reaction results in the formation of a mixed anhydride (B1165640) intermediate, this compound, and the release of pyrophosphate (PPi).[10] This activated form of biotin remains bound to the active site of HCS.[11]

Step 2: Transfer of Biotin to Apo-carboxylases

The second step involves the nucleophilic attack by the ε-amino group of a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of the target apo-carboxylase on the carbonyl carbon of the biotinyl moiety of this compound. This results in the formation of a stable amide bond, covalently attaching biotin to the enzyme and releasing AMP.[1]

Logical Relationship of Biotinylation

References

- 1. Biotin Protein Ligase - Proteopedia, life in 3D [proteopedia.org]

- 2. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 7. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. filiere-g2m.fr [filiere-g2m.fr]

- 9. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Biotinyl-5'-AMP in Biotin-Dependent Carboxylase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-5'-AMP (B-AMP) is a pivotal, high-energy intermediate in all biological processes requiring the vitamin biotin (B1667282). This technical guide provides an in-depth exploration of the function of this compound in the context of biotin-dependent carboxylases. It details the enzymatic synthesis of B-AMP by holocarboxylase synthetase (HCS), its crucial role as the activated biotin donor for the biotinylation of apocarboxylases, and its emerging function as a signaling molecule. This document consolidates key quantitative data, presents detailed experimental methodologies for studying B-AMP, and provides visual representations of the core biochemical pathways, offering a comprehensive resource for researchers in metabolism, enzymology, and drug development.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2][3] The covalent attachment of biotin to its target enzymes is a post-translational modification that is essential for their catalytic activity. This process is not spontaneous; it requires the activation of biotin into a high-energy intermediate, this compound.

This guide will focus on the synthesis, function, and significance of this compound, the cornerstone of biotin-dependent enzymatic reactions.

The Synthesis of this compound by Holocarboxylase Synthetase

The activation of biotin is a two-step process catalyzed by the enzyme holocarboxylase synthetase (HCS) in eukaryotes and biotin protein ligase (BPL) in prokaryotes.[4][5][6]

Step 1: Formation of this compound

In the first, ATP-dependent step, the carboxyl group of biotin attacks the α-phosphate of ATP, forming a mixed anhydride (B1165640) bond and releasing pyrophosphate (PPi). The product of this reaction is the activated intermediate, this compound.[4][6] This intermediate remains tightly bound to the active site of HCS.[4]

Step 2: Transfer of Biotin to Apocarboxylases